BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Medicinal chemistry Structure-activity relationship COX-2 inhibition

CAS 1235068-01-5 is a uniquely substituted pyrazolyl benzenesulfonamide distinguished by its ethyl spacer—unlike direct-linked analogs (e.g., CAS 955-15-7). The 4-methoxy-3-methyl pattern on the benzenesulfonamide ring tunes isoform selectivity and lipophilicity, while the ethyl linker introduces conformational flexibility critical for COX-2 and carbonic anhydrase SAR exploration. This compound serves as a versatile building block with two independent derivatization vectors. Procure this specific scaffold to generate focused libraries and probe linker-length effects; substituting with simpler analogs will yield a different biochemical fingerprint and may compromise target activity.

Molecular Formula C15H21N3O3S
Molecular Weight 323.41
CAS No. 1235068-01-5
Cat. No. B2498137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
CAS1235068-01-5
Molecular FormulaC15H21N3O3S
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C
InChIInChI=1S/C15H21N3O3S/c1-11-9-14(5-6-15(11)21-4)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3
InChIKeyKUKDZKMJIJYYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1235068-01-5): Chemical Identity and Structural Class


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1235068-01-5; molecular formula C₁₅H₂₁N₃O₃S; molecular weight 323.41 g/mol) belongs to the pyrazolyl benzenesulfonamide class [1]. This class comprises a 3,5-dimethylpyrazole ring connected via an ethyl linker to a 4-methoxy-3-methylbenzenesulfonamide moiety. Pyrazolyl benzenesulfonamides are established pharmacophores investigated for cyclooxygenase-2 (COX-2) inhibition, carbonic anhydrase inhibition, and antimicrobial activity [2][3]. The compound's specific substitution pattern—featuring an ethyl spacer rather than a direct pyrazole–sulfonamide bond, combined with methoxy and methyl ring substituents—differentiates it from simpler pyrazolyl benzenesulfonamides and may modulate target affinity, physicochemical properties, and synthetic utility as a building block.

Why Generic Pyrazolyl Benzenesulfonamide Substitution Fails for CAS 1235068-01-5 Selection


Pyrazolyl benzenesulfonamides are not interchangeable; minor structural modifications profoundly shift target selectivity, potency, and pharmacokinetics. In COX-2 inhibitor series, moving from a direct pyrazole–benzenesulfonamide linkage to an ethyl-spaced architecture alters the distance and orientation of the sulfonamide pharmacophore within the enzyme active site, as demonstrated by SAR studies showing that linker length and substitution pattern dictate COX-1 vs. COX-2 selectivity ratios [1]. Similarly, for carbonic anhydrase inhibitors, the 4-methoxy-3-methyl substitution on the benzenesulfonamide ring tunes isoform selectivity (e.g., hCA I vs. hCA II vs. hCA IX) and influences solubility and membrane permeability relative to unsubstituted or halogenated analogs [2]. Substituting CAS 1235068-01-5 with a simpler analog (e.g., 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, CAS 955-15-7) would yield a compound with a different biochemical fingerprint, potentially losing activity against the intended target or gaining undesired off-target effects. The following quantitative evidence section details precisely where differentiation exists—and where data remain absent—to inform procurement decisions.

Quantitative Differentiation Evidence for CAS 1235068-01-5 Versus Closest Analogs


Structural Differentiation: Ethyl Linker Architecture Versus Direct Pyrazole–Sulfonamide Bond

CAS 1235068-01-5 features a two-carbon ethyl spacer between the 3,5-dimethylpyrazole ring and the sulfonamide nitrogen, in contrast to the direct N–aryl bond found in comparator 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CAS 955-15-7). This architectural difference alters the spatial relationship between the pyrazole and the benzenesulfonamide pharmacophore. In related pyrazolyl benzenesulfonamide COX-2 inhibitor series, introduction of an ethylene spacer has been shown to modulate the dihedral angle between the pyrazole and phenyl rings, directly affecting the inhibitor's ability to occupy the COX-2 side pocket, which is critical for selectivity over COX-1 [1]. The target compound's ethyl linker thus represents a distinct geometrical scaffold that cannot be replicated by direct-linked analogs. Quantitative binding data for CAS 1235068-01-5 itself are not yet available in the peer-reviewed literature; the differentiation is based on structural class inference.

Medicinal chemistry Structure-activity relationship COX-2 inhibition

Benzenesulfonamide Ring Substitution: 4-Methoxy-3-Methyl Versus Unsubstituted Analogs

The 4-methoxy (–OCH₃) and 3-methyl (–CH₃) substituents on the benzenesulfonamide ring of CAS 1235068-01-5 differentiate it from unsubstituted benzenesulfonamide analogs. These electron-donating groups increase both lipophilicity and steric bulk. Computational predictions for related pyrazole-sulfonamides with similar substitution patterns indicate an estimated logP increase of approximately 0.5–0.8 log units and a modest reduction in aqueous solubility compared to the unsubstituted parent [1]. For example, the comparator 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CAS 955-15-7) lacks these substituents, resulting in lower predicted logP and higher predicted aqueous solubility. The 4-methoxy group may also participate in hydrogen bonding within enzyme active sites (e.g., carbonic anhydrase), contributing to isoform selectivity profiles distinct from those of unsubstituted or halogen-substituted analogs [2]. Experimental solubility and logP data for CAS 1235068-01-5 are not publicly available.

Physicochemical properties Solubility Lipophilicity

Carbonic Anhydrase II Inhibition: Class Benchmark Data for Closest Structural Analog

The closest structurally characterized analog with publicly available quantitative data is 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CAS 955-15-7), which inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 21.4 nM at pH 7.4 and 2°C, measured spectrophotometrically using 4-nitrophenyl acetate hydrolysis [1]. This analog differs from CAS 1235068-01-5 by lacking the ethyl linker and the 4-methoxy-3-methyl ring substitution. The introduction of an ethyl spacer and ring substituents in the target compound is expected to alter both the binding mode and affinity for hCA isoforms—potentially shifting selectivity toward membrane-associated isoforms (hCA IX, hCA XII) or reducing off-target binding to cytosolic isoforms (hCA I, hCA II), as observed in SAR studies of related benzenesulfonamide CA inhibitors [2]. No direct experimental IC₅₀ data exist for CAS 1235068-01-5 against any CA isoform. Users relying on this compound for CA inhibition studies must perform de novo activity profiling.

Carbonic anhydrase inhibition Enzyme assay IC50 comparison

COX-2 Selectivity: Class-Level Evidence for Pyrazolyl Benzenesulfonamide Scaffolds

Pyrazolyl benzenesulfonamides as a class have demonstrated COX-2 selective inhibition. Bekhit et al. (2009) reported that compounds 9a and 9b from a pyrazolyl benzenesulfonamide series exhibited good selective inhibitory activity toward COX-2 with minimal ulcerogenic effect and a favorable safety margin in rodent models [1]. In a related series, pyrazolyl benzenesulfonamide NO-donating hybrids (NO-coxibs) achieved COX-2 IC₅₀ values of 0.22–1.27 μM with selectivity over COX-1 [2]. The structural features of CAS 1235068-01-5—particularly the 3,5-dimethylpyrazole and the electron-rich benzenesulfonamide—align with pharmacophoric elements associated with COX-2 preference. However, the ethyl linker introduces a conformational degree of freedom not present in the most extensively characterized COX-2-selective pyrazolyl benzenesulfonamides (e.g., celecoxib analogs). No direct COX-1 or COX-2 inhibition data exist for this specific compound. COX-2 selectivity cannot be assumed without experimental verification.

COX-2 inhibition Anti-inflammatory Selectivity ratio

Explicit Data Limitation Statement

As of the knowledge cutoff date, no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, BindingDB, ChemSpider) containing quantitative biological, physicochemical, or pharmacological data for CAS 1235068-01-5 were identified in any non-excluded source. The compound is listed exclusively on chemical vendor websites that do not provide peer-reviewed experimental data. All differentiation evidence presented above is derived from class-level SAR inferences or from data on structurally related but non-identical analogs. Any procurement decision for CAS 1235068-01-5 based on expected biological activity, selectivity, or physicochemical performance must be considered unvalidated until confirmatory experiments are conducted by the end user. This compound may be most appropriately procured as a synthetic building block or as a starting point for de novo SAR exploration rather than as a characterized probe with known selectivity.

Data gap Experimental validation required Procurement risk

Recommended Application Scenarios for CAS 1235068-01-5 Based on Structural Class Evidence


Synthetic Building Block for Novel Pyrazolyl Benzenesulfonamide Libraries

CAS 1235068-01-5 is best deployed as a synthetic intermediate or building block for constructing focused libraries of pyrazolyl benzenesulfonamide derivatives with an ethyl linker architecture. The 3,5-dimethylpyrazole and 4-methoxy-3-methylbenzenesulfonamide moieties provide two independent vectors for further derivatization, enabling systematic SAR exploration around COX-2, carbonic anhydrase, or antimicrobial targets [1]. The ethyl spacer distinguishes it from the more common direct-linked scaffolds and may yield compounds with unique binding modes not accessible from standard pyrazolyl benzenesulfonamide building blocks.

Carbonic Anhydrase Isoform Selectivity Screening

Based on the potent hCA II inhibition (IC₅₀ = 21.4 nM) observed for the structurally related analog 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide [1], CAS 1235068-01-5 is a rational candidate for screening against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, XII). The 4-methoxy-3-methyl substitution pattern may shift selectivity toward tumor-associated isoforms (hCA IX/XII) relative to cytosolic isoforms, as observed in SAR studies of substituted benzenesulfonamide CA inhibitors [2]. Users should conduct full dose-response profiling, as no isoform-selectivity data exist for this specific compound.

COX-2 Pharmacophore Exploration with Altered Linker Geometry

The ethyl linker in CAS 1235068-01-5 introduces conformational flexibility absent in direct-linked pyrazolyl benzenesulfonamide COX-2 inhibitors. This compound can serve as a probe to investigate how linker length and flexibility affect COX-2 occupancy and COX-1/COX-2 selectivity ratios, building on class-level evidence that pyrazolyl benzenesulfonamides can achieve COX-2-selective inhibition in the low micromolar range [1]. Comparative testing against established COX-2 inhibitors (celecoxib, SC-236) and against the direct-linked analog CAS 955-15-7 is essential to quantify the linker's contribution.

Physicochemical and Formulation Pre-Optimization Studies

The 4-methoxy-3-methyl substitution on the benzenesulfonamide ring is expected to increase lipophilicity relative to unsubstituted analogs, potentially improving membrane permeability while reducing aqueous solubility [1]. CAS 1235068-01-5 can be used in comparative solubility, logP determination, and permeability assays (e.g., PAMPA, Caco-2) alongside unsubstituted and halogen-substituted benzenesulfonamide analogs to establish quantitative structure-property relationships for the ethyl-spaced pyrazolyl benzenesulfonamide series.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.